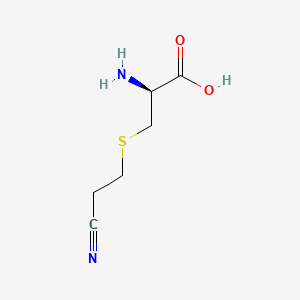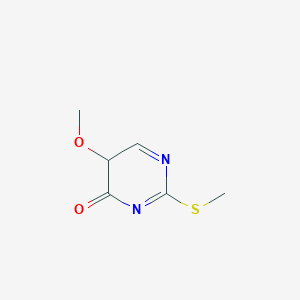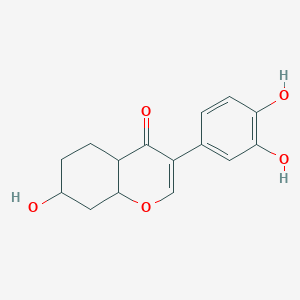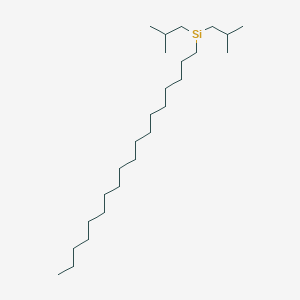
CID 145945114
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinigrin can be synthesized from the amino acid methionine through a multi-step biosynthetic pathway . The process involves the conversion of methionine to its corresponding aldoxime, followed by the formation of a thiohydroximate and subsequent glucosylation to produce sinigrin .
Industrial Production Methods: Industrial extraction of sinigrin typically involves the use of mustard seeds, which contain high amounts of the compound . The seeds are processed to isolate sinigrin through techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Sinigrin undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of allyl isothiocyanate.
Oxidation: Sinigrin can be oxidized to produce sulfoxides and sulfones.
Reduction: Reduction of sinigrin can yield thiols and other sulfur-containing compounds.
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, aqueous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Allyl isothiocyanate: Formed from hydrolysis.
Sulfoxides and sulfones: Formed from oxidation.
Thiols: Formed from reduction.
Scientific Research Applications
Sinigrin has a wide range of scientific research applications, including:
Chemistry: Used as a substrate to identify and characterize myrosinase enzymes.
Biology: Studied for its role in plant defense mechanisms and its ability to deter herbivores.
Medicine: Investigated for its anticancer, antibacterial, antifungal, antioxidant, and anti-inflammatory properties
Industry: Utilized in the production of biofumigants and natural pesticides.
Mechanism of Action
Sinigrin exerts its effects primarily through its hydrolysis product, allyl isothiocyanate. The enzyme myrosinase removes the glucose group from sinigrin, resulting in the formation of an intermediate that spontaneously rearranges to allyl isothiocyanate . This compound interacts with various molecular targets, including proteins and enzymes, leading to its biological activities such as apoptosis induction in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Sinigrin is part of the glucosinolate family, which includes other compounds such as:
Glucoraphanin: Found in broccoli and known for its anticancer properties.
Gluconasturtiin: Present in watercress and studied for its anti-inflammatory effects.
Sinalbin: Found in white mustard and responsible for its milder taste compared to black mustard.
Uniqueness of Sinigrin: Sinigrin is unique due to its high concentration in black mustard seeds and its potent hydrolysis product, allyl isothiocyanate, which has a strong pungent taste and significant biological activities .
Properties
Molecular Formula |
C10H17KNO9S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1 |
InChI Key |
CRISREJYBIDTLU-OCFLFPRFSA-N |
Isomeric SMILES |
C=CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K] |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)





![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)

![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)

